3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE
Description
3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, sulfonyl groups, and a pyridinyl group attached to an indolizine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
[1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S2/c1-4-16-35(31,32)26-23-18-22(20-10-13-28-14-11-20)12-15-29(23)24(27(26)36(33,34)17-5-2)25(30)21-8-6-19(3)7-9-21/h6-15,18H,4-5,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIIKWUIHOYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)C)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE typically involves multi-step organic reactions. The initial step often includes the formation of the indolizine core through cyclization reactions. Subsequent steps involve the introduction of the benzoyl, sulfonyl, and pyridinyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, sulfonyl chlorides, and pyridine derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-3-YL)INDOLIZINE: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-2-YL)INDOLIZINE: Similar structure but with a pyridin-2-yl group instead of pyridin-4-yl.
Uniqueness
The uniqueness of 3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, as it can undergo a wide range of chemical transformations and interact with diverse molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
